molecular formula C7H7N3O B13097664 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 71435-37-5

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No.: B13097664
CAS No.: 71435-37-5
M. Wt: 149.15 g/mol
InChI Key: AWETXMHQKQROTA-UHFFFAOYSA-N
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Description

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the above synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrrolopyrimidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for different kinases. This makes it a valuable compound for developing targeted cancer therapies .

Properties

CAS No.

71435-37-5

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3O/c1-4-2-8-6-5(4)9-3-10-7(6)11/h2-3,8H,1H3,(H,9,10,11)

InChI Key

AWETXMHQKQROTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1N=CNC2=O

Origin of Product

United States

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